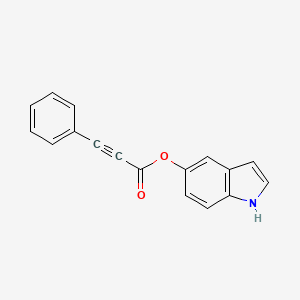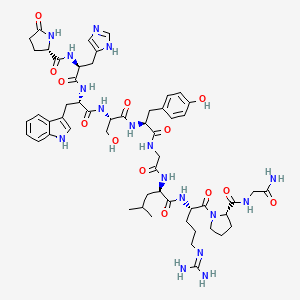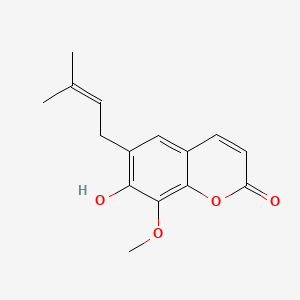
Apigravin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apigravin: is a hydroxycoumarin compound with the IUPAC name 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one . It is a naturally occurring compound found in certain plants, particularly in the Moraceae family. This compound has garnered interest due to its potent antibacterial properties, especially against Bacillus subtilis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Apigravin typically involves the prenylation of ortho-dihydroxycoumarins. One common method includes the reaction of 7-hydroxy-8-methoxycoumarin with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the fruits of Ficus nipponica. The extraction process includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Apigravin can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarins with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Apigravin is used as a precursor in the synthesis of various coumarin derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its antibacterial properties. It has shown significant activity against Bacillus subtilis, making it a potential candidate for developing new antibacterial agents .
Medicine: this compound’s antibacterial properties are being explored for potential therapeutic applications. It is also being investigated for its potential anti-inflammatory and antioxidant activities .
Industry: In the industrial sector, this compound is used in the formulation of antibacterial coatings and materials. Its natural origin and potent activity make it an attractive compound for various applications .
Wirkmechanismus
Apigravin exerts its antibacterial effects by targeting the bacterial cell wall synthesis. It inhibits the enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually the lysis of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Umbelliferone: Another hydroxycoumarin with similar antibacterial properties.
Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Bergapten: A furocoumarin with phototoxic properties used in the treatment of skin disorders.
Uniqueness of Apigravin: this compound stands out due to its potent antibacterial activity specifically against Bacillus subtilis. Its unique structure, with a prenyl group at the 6-position, contributes to its enhanced activity compared to other coumarins .
Eigenschaften
CAS-Nummer |
72963-64-5 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)4-5-10-8-11-6-7-12(16)19-14(11)15(18-3)13(10)17/h4,6-8,17H,5H2,1-3H3 |
InChI-Schlüssel |
NYTURSQQJRVHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O)C |
melting_point |
167 - 169 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


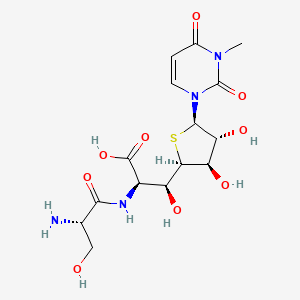
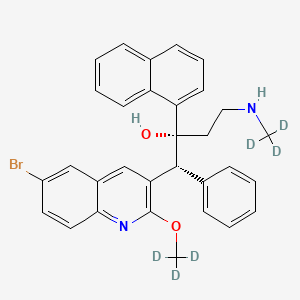
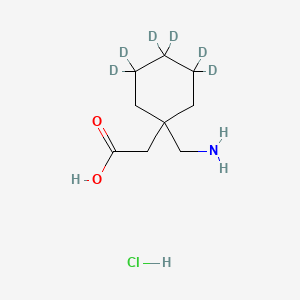
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
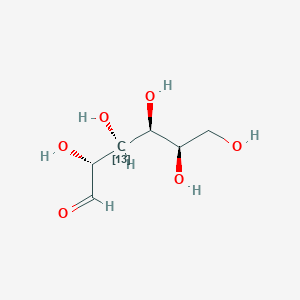
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)
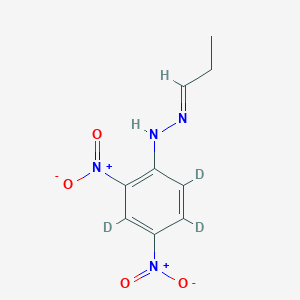
![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
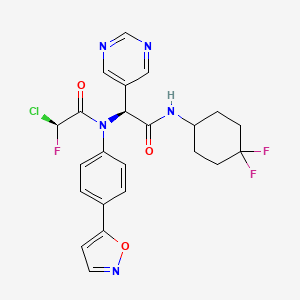
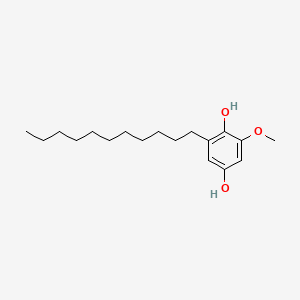
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
